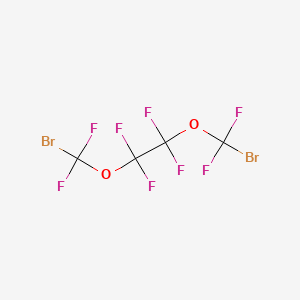

1,6-Dibromo-2,5-dioxaperfluorohexane

Description

Significance of Perfluorinated Ethers in Contemporary Chemical Research

Perfluorinated ethers (PFEs) are a class of organofluorine compounds characterized by the presence of one or more ether functional groups within a carbon chain where all hydrogen atoms have been replaced by fluorine atoms. wikipedia.org The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This inherent strength imparts exceptional thermal and chemical stability to perfluorinated compounds. wikipedia.orgnih.gov

The Unique Role of Halogenation, Specifically Bromine, in Perfluorinated Ether Chemistry

Halogenation, the process of introducing a halogen atom into a compound, is a fundamental tool in synthetic chemistry. While fluorine confers stability, the introduction of other halogens, particularly bromine, can introduce specific reactivity and functionality. Brominated organic compounds are produced synthetically through methods like the direct bromination of organic molecules or the addition of bromine across alkenes. nih.gov

A primary and commercially significant application of bromine in organic chemistry is the creation of brominated flame retardants (BFRs). wikipedia.orgeuropa.eu These organobromine compounds reduce the flammability of materials by interfering with the chemical reactions of combustion. wikipedia.orgbsef.com When a material containing a BFR is heated, it releases active bromine atoms that act as free radicals in the gas phase (the flame itself). bsef.com These radicals effectively quench the chain reactions of the fire, reducing heat generation and slowing or preventing the spread of the flame. bsef.com This technology is widely applied in electronics, plastics, textiles, and furniture to meet fire safety standards. wikipedia.orgeuropa.eu

Rationale for Academic Investigation of 1,6-Dibromo-2,5-dioxaperfluorohexane

The academic interest in this compound stems from its unique hybrid structure, which combines a stable perfluorinated ether core with reactive terminal bromine atoms. While specific research applications are not broadly published, the rationale for its investigation can be inferred from its chemical makeup.

The compound's structure suggests its primary role as a specialized chemical intermediate or monomer for the synthesis of more complex fluorinated molecules. The two bromine atoms serve as functional handles, providing reactive sites for further chemical transformations. These sites can potentially be used to build larger molecules or polymers, incorporating the desirable properties of the perfluoroether backbone—such as chemical inertness, thermal stability, and low surface energy—into the final product. It is a building block intended for research and development purposes. chemenu.com

Below are the known chemical and physical properties of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 330562-48-6 | sigmaaldrich.com |

| Molecular Formula | C₄Br₂F₈O₂ | sigmaaldrich.com |

| Molecular Weight | 391.84 g/mol | |

| Boiling Point | 102°C | |

| Density | 2.208 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2F8O2/c5-3(11,12)15-1(7,8)2(9,10)16-4(6,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSXACQJCQPNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)(F)Br)(F)F)(OC(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381188 | |

| Record name | 1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330562-48-6 | |

| Record name | 1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 330562-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,6 Dibromo 2,5 Dioxaperfluorohexane

Strategies for Introducing Terminal Bromine Atoms into Perfluorinated Ether Chains

The introduction of bromine atoms at the terminal positions of a perfluoroether chain is a key challenge in the synthesis of 1,6-Dibromo-2,5-dioxaperfluorohexane. This requires highly selective reactions that can cleave C-F or other bonds and replace them with C-Br bonds without degrading the ether linkage or the perfluorinated structure.

Direct Halogenation Techniques with Interhalogen Compounds

Direct halogenation represents a straightforward approach to introducing bromine into a perfluorinated structure. This typically involves the reaction of a suitable precursor with a highly reactive brominating agent. While specific examples detailing the direct bromination of a perfluoro-2,5-dioxahexane precursor to yield the dibromo derivative are not extensively documented in publicly available literature, the principles of direct halogenation of fluorocarbons can be applied.

Interhalogen compounds, such as bromine monofluoride (BrF) or bromine trifluoride (BrF3), are potent reagents for such transformations. These reactions are typically carried out under harsh conditions, often involving high temperatures or UV irradiation to facilitate the homolytic cleavage of the interhalogen bond and initiate the radical chain reaction. The mechanism would likely involve the abstraction of a terminal fluorine atom by a bromine radical, followed by the reaction of the resulting perfluoroalkyl radical with a bromine source.

Hypothetical Reaction Scheme: F-(CF2-O-CF2)2-F + 2 Br2 → Br-(CF2-O-CF2)2-Br + 2 F2

This reaction would require significant energy input to overcome the strength of the C-F bond. Control of the reaction conditions is paramount to prevent side reactions, such as cleavage of the C-O ether bonds or over-bromination.

Halogen Exchange Reactions for Brominated Perfluoroethers

Halogen exchange reactions, often referred to as Finkelstein-type reactions, provide a more controlled and widely applicable method for introducing bromine into a perfluorinated backbone. This method involves the substitution of a different halogen atom, typically chlorine or iodine, or even a sulfonate leaving group, with bromide. The choice of solvent and counter-ion is crucial for driving the reaction to completion.

For the synthesis of this compound, a precursor such as 1,6-dichloro- or 1,6-diiodo-2,5-dioxaperfluorohexane would be treated with a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in a polar aprotic solvent like acetone or acetonitrile (B52724). The differential solubility of the resulting sodium or potassium chloride/iodide in the reaction solvent drives the equilibrium towards the desired dibrominated product.

| Reactant | Reagent | Solvent | Product |

| 1,6-Diiodo-2,5-dioxaperfluorohexane | Sodium Bromide (NaBr) | Acetone | This compound |

| 1,6-Dichloro-2,5-dioxaperfluorohexane | Potassium Bromide (KBr) | Acetonitrile | This compound |

The reactivity of the starting dihalide is a key factor, with the diiodo- precursor being more reactive than the dichloro- analogue due to the weaker C-I bond. Catalysts, such as phase-transfer catalysts, can be employed to enhance the reaction rate, particularly when dealing with less reactive substrates.

Precursor-Based Synthesis of Perfluorinated Dioxahexanes

An alternative to modifying a pre-existing perfluoroether is to construct the this compound molecule from smaller, functionalized building blocks. This approach offers greater control over the final structure and can be more efficient for large-scale production.

Controlled Fluorination of Hydrocarbon or Partially Fluorinated Precursors

One of the most powerful techniques for the synthesis of perfluorinated compounds is the direct fluorination of their hydrocarbon analogues. This method involves reacting the hydrocarbon precursor with elemental fluorine (F2), typically diluted with an inert gas such as nitrogen, in a specialized reactor.

For the synthesis of this compound, a potential hydrocarbon precursor would be 1,6-dibromo-2,5-dioxahexane. The direct fluorination of this precursor would involve the systematic replacement of all carbon-hydrogen bonds with carbon-fluorine bonds.

Reaction Scheme: Br-(CH2-O-CH2)2-Br + 12 F2 → Br-(CF2-O-CF2)2-Br + 12 HF

This process requires careful control of reaction parameters, such as temperature, fluorine concentration, and reaction time, to avoid fragmentation of the molecule or unwanted side reactions. The reaction is highly exothermic and requires specialized equipment to manage the heat generated and to handle the corrosive nature of both fluorine gas and the hydrogen fluoride (B91410) byproduct. Despite these challenges, direct fluorination can provide a high-yield route to the desired perfluorinated product.

Etherification Pathways Employing Brominated Alkyl Moieties

The Williamson ether synthesis is a classic and versatile method for forming ethers, and it can be adapted for the synthesis of fluorinated ethers. francis-press.comfluorine1.ruwikipedia.orgmasterorganicchemistry.com This approach involves the reaction of an alkoxide with an alkyl halide. In the context of this compound, two main retrosynthetic pathways can be envisioned.

Pathway A: Reaction of a perfluorinated diol with a brominated electrophile. In this pathway, a perfluorinated diol, such as perfluoro-2,5-dioxahexane-1,6-diol, would be deprotonated with a strong base to form the corresponding dialkoxide. This dialkoxide would then react with a suitable brominated electrophile, such as bromodifluoromethylating agent.

Pathway B: Reaction of a brominated alcohol with a perfluorinated electrophile. Alternatively, a brominated fluoroalcohol, such as 2-bromo-2,2-difluoroethanol, could be converted to its alkoxide and then reacted with a perfluorinated dielectrophile, such as 1,2-diiodo-tetrafluoroethane.

| Nucleophile | Electrophile | Product |

| Perfluoro-2,5-dioxahexane-1,6-dialkoxide | Bromodifluoromethylating agent | This compound |

| 2-Bromo-2,2-difluoroethoxide | 1,2-Diiodotetrafluoroethane | This compound |

The success of the Williamson ether synthesis in this context depends on the nucleophilicity of the fluorinated alkoxide and the reactivity of the electrophile. The electron-withdrawing nature of the fluorine atoms can reduce the nucleophilicity of the alkoxide, potentially requiring more forcing reaction conditions.

Synthesis via Functionalized Perfluoropolyalkylether Building Blocks

Commercially available or synthetically prepared perfluoropolyalkylether (PFPE) building blocks with reactive end groups offer a versatile platform for the synthesis of specifically functionalized molecules like this compound. acs.orgresearchgate.netnih.gov For instance, a PFPE diol with a structure corresponding to the core of the target molecule can be used as a starting material.

A PFPE diol, such as HOCH2CF2O(CF2CF2O)nCF2CH2OH, can be chemically modified to introduce terminal bromine atoms. A common strategy involves the conversion of the terminal hydroxyl groups into good leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution with a bromide salt.

Reaction Scheme:

HO-(CF2-O-CF2)2-OH + 2 TsCl → TsO-(CF2-O-CF2)2-OTs + 2 HCl

TsO-(CF2-O-CF2)2-OTs + 2 NaBr → Br-(CF2-O-CF2)2-Br + 2 NaOTs

Alternatively, the diol can be directly converted to the dibromide using a variety of brominating agents, such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The choice of reagent and reaction conditions would be optimized to ensure high conversion and minimize side reactions. This approach leverages the well-defined structures of PFPE building blocks to achieve a targeted synthesis of the desired dibrominated perfluoroether. researchgate.net

Scalable and High-Yield Synthesis Approaches for Perfluorinated Bromoethers

The industrial-scale production of this compound and similar perfluorinated bromoethers necessitates synthetic routes that are not only efficient in terms of chemical yield but are also adaptable to large-scale manufacturing processes. Research in this area has explored various strategies, primarily centered on the controlled introduction of bromine atoms into a perfluorinated diether backbone.

A plausible and scalable approach involves a two-step process commencing with the corresponding perfluorinated diol, perfluoro-2,5-dioxahexane-1,6-diol. This intermediate can then be subjected to a bromination reaction to yield the final product. The success of this methodology hinges on the efficient and high-yield conversion of the terminal alcohol functionalities to bromide groups.

One established method for the conversion of alcohols to alkyl bromides is the Appel reaction, which utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and a bromine source like carbon tetrabromide (CBr₄) or elemental bromine (Br₂). While effective on a laboratory scale, the stoichiometry of the Appel reaction, which generates triphenylphosphine oxide as a byproduct, can present challenges in terms of purification and cost-effectiveness for large-scale production.

An alternative and often more scalable bromination method involves the use of phosphorus tribromide (PBr₃). This reagent readily converts primary and secondary alcohols to their corresponding bromides. The reaction is typically performed in an inert solvent, and the workup involves the removal of the phosphorous acid byproduct.

A significant challenge in the synthesis of perfluorinated compounds is their often-limited solubility in common organic solvents. Therefore, the choice of solvent and reaction conditions is crucial for achieving high yields and facilitating product isolation. Solvents such as acetonitrile or fluorinated solvents may be employed to enhance the solubility of the perfluorinated diol precursor.

To provide a comparative overview of potential synthetic strategies, the following data table summarizes key aspects of different bromination methods that could be adapted for the synthesis of this compound.

| Bromination Method | Reagents | Typical Solvents | Potential Advantages | Potential Scalability Challenges |

| Appel Reaction | Triphenylphosphine, Carbon Tetrabromide | Dichloromethane, Acetonitrile | High yields for a wide range of alcohols. | Stoichiometric byproduct (triphenylphosphine oxide) removal, reagent cost. |

| Phosphorus Tribromide | PBr₃ | Dichloromethane, Diethyl ether | Cost-effective reagent, straightforward reaction. | Handling of corrosive and moisture-sensitive reagent. |

| Hydrobromic Acid | HBr | Water, Acetic Acid | Inexpensive and readily available. | May require harsh reaction conditions (high temperatures), potential for side reactions with ether linkages. |

It is important to note that the optimization of any of these methods for the synthesis of this compound would require careful consideration of reaction parameters such as temperature, reaction time, and stoichiometry to maximize yield and purity while ensuring a scalable and economically viable process.

Chemical Reactivity and Transformational Chemistry of 1,6 Dibromo 2,5 Dioxaperfluorohexane

Reactivity of the Carbon-Bromine Bonds in Perfluorinated Ether Environments

The carbon-bromine (C-Br) bonds in 1,6-Dibromo-2,5-dioxaperfluorohexane are the most probable sites of chemical reactivity. The high electronegativity of the surrounding fluorine atoms significantly influences the nature of these bonds, making them susceptible to various transformations.

Nucleophilic Substitution Reactions

The C-Br bond in perfluorinated systems is generally susceptible to nucleophilic attack. The strong electron-withdrawing effect of the perfluoroalkyl chain polarizes the C-Br bond, rendering the carbon atom electrophilic and a viable target for nucleophiles. However, the steric hindrance from the bulky fluorine atoms and the potential for the nucleophile to be repelled by the electron-dense fluorine atoms can also influence the reaction rate.

Common nucleophiles that could potentially react with this compound include alkoxides, thiolates, and amines. The reaction would likely proceed via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The ether linkages within the perfluorinated backbone are expected to be stable under typical nucleophilic substitution conditions.

Radical-Mediated Transformations

The C-Br bond can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or upon exposure to UV light or high temperatures. This would generate a perfluoroalkoxyalkyl radical. These highly reactive radical species can then participate in various transformations, such as addition to unsaturated bonds or hydrogen atom abstraction from a suitable donor.

In the context of polymer chemistry, such radical-mediated processes are fundamental. The dibromo functionality of this compound suggests its potential use as a monomer or a chain transfer agent in radical polymerization, leading to the formation of fluorinated polymers with perfluoroether segments.

Reductive Debromination Studies

Reductive debromination of alkyl bromides is a well-established chemical transformation. For perfluorinated compounds, this can be achieved using various reducing agents, such as zero-valent metals (e.g., zinc, magnesium), metal hydrides, or through electrochemical methods. The reaction would involve the cleavage of the C-Br bond and its replacement with a carbon-hydrogen bond, yielding the corresponding hydrodefluorinated product.

The ease of reduction would depend on the redox potential of the C-Br bond, which is influenced by the surrounding perfluoroether structure. The resulting products would be mono- or di-hydro-substituted perfluoroethers, depending on the stoichiometry of the reducing agent used.

Stability and Degradation Mechanisms of the Perfluoroether Linkage

Perfluoroether linkages (-CF2-O-CF2-) are renowned for their exceptional chemical and thermal stability. This inertness is a hallmark of perfluoropolyethers (PFPEs), which find applications as high-performance lubricants and heat-transfer fluids.

Resistance to Chemical Agents

The perfluoroether backbone of this compound is expected to be highly resistant to a wide range of chemical agents, including strong acids, bases, and most oxidizing and reducing agents under normal conditions. The strong carbon-fluorine and carbon-oxygen bonds, shielded by the electron-rich fluorine atoms, contribute to this remarkable stability.

Oxidative Pathways and Product Identification

While generally stable, perfluoroethers can be degraded under harsh oxidative conditions, often at elevated temperatures and in the presence of catalysts. The degradation mechanism typically involves radical chain processes initiated by the cleavage of the weakest bonds in the molecule. In the case of this compound, the C-Br bonds would be the most likely initiation sites.

Once radicals are formed, subsequent reactions with oxygen can lead to the scission of the perfluoroether chain, ultimately forming smaller perfluorinated molecules such as carbonyl fluorides, which can further hydrolyze to perfluorocarboxylic acids. The identification of such degradation products would require sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Elaboration of this compound into Complex Architectures

The bifunctional nature of this compound, with a bromine atom at each end of its perfluorinated chain, makes it a valuable building block for the synthesis of larger, more complex molecules. These include oligomers, polymers, and a variety of derivatives with tailored functionalities.

The terminal bromine atoms of this compound are susceptible to nucleophilic substitution, a key reaction for chain extension to form oligomers and high molecular weight polymers. One of the primary methods for achieving this is through polycondensation reactions with difunctional nucleophiles.

A notable example of this type of polymerization is the reaction with bisphenols. In this process, the bisphenol, acting as a dinucleophile, displaces the bromide ions from two molecules of this compound. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl groups, thereby increasing their nucleophilicity. The resulting linkage is an ether bond, leading to the formation of a perfluoroether-co-aryl ether polymer. The general scheme for this type of polycondensation is analogous to the synthesis of perfluorocyclohexenyl (PFCH) aryl ether polymers from decafluorocyclohexene (B1669410) and bisphenols. researchgate.net

The properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength, can be tailored by the choice of the bisphenol comonomer. This approach allows for the incorporation of aromatic units into the fluorinated polymer backbone, which can enhance properties like rigidity and thermal resistance.

Another potential pathway for polymerization involves the conversion of the terminal bromine atoms to other reactive functional groups that can then participate in different types of polymerization reactions. For instance, the bromine atoms could be substituted to introduce vinyl or epoxide functionalities, which can then undergo photo-induced cationic polymerization. nih.gov While this has been demonstrated for other perfluoropolyalkylether (PFPAE) systems, the principle is applicable to derivatives of this compound.

The synthesis of block copolymers is another important application. An α,ω-dihalogenated perfluoroalkylether can act as a macroinitiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov By first reacting this compound to form a macroinitiator, it is then possible to grow blocks of other monomers, such as acrylates or styrenes, from each end of the perfluoroether chain. nih.govnih.gov This results in the formation of ABA-type triblock copolymers, where the central 'B' block is the perfluoroether segment and the 'A' blocks are the non-fluorinated polymer chains. Such block copolymers are of interest for their ability to self-assemble into well-defined nanostructures. nih.gov

| Polymerization Method | Reactants | Resulting Polymer Architecture | Key Features |

| Polycondensation | This compound, Bisphenols | Perfluoroether-co-aryl ether polymers | Incorporates aromatic units, enhancing thermal and mechanical properties. |

| Photo-induced Cationic Polymerization | Derivatized this compound (with vinyl or epoxide end-groups) | Cross-linked or linear polymers | Allows for rapid curing under UV light. |

| Atom Transfer Radical Polymerization (ATRP) | This compound (as part of a macroinitiator), Monomers (e.g., acrylates, styrenes) | ABA Triblock Copolymers | Enables synthesis of well-defined block copolymers with potential for self-assembly. |

The bromine atoms at the termini of the this compound molecule are the primary sites for chemical modification to introduce a wide array of functional groups. These derivatization reactions typically proceed via nucleophilic substitution, where the bromide ion acts as a good leaving group.

A variety of nucleophiles can be employed to displace the bromine atoms, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For example, reaction with sodium azide (B81097) would yield the corresponding diazide, which is a versatile precursor for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This allows for the efficient coupling of the perfluoroether moiety to molecules containing terminal alkyne groups.

Similarly, reaction with thiols or their corresponding thiolates can introduce sulfur-containing functionalities. Thiol-ene and thiol-Michael addition reactions are powerful "click" chemistry methods that can be utilized to graft the perfluoroether segment onto other molecules or polymer backbones. xmu.edu.cn

The conversion of the terminal bromine atoms to other functional groups can also facilitate subsequent polymerization or modification steps. For instance, substitution with a protected amine, followed by deprotection, would yield a diamino-terminated perfluoroether. This could then be used in polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively.

Furthermore, the bromine atoms can be replaced with other halogens, such as iodine, through halide exchange reactions. The resulting diiodo derivative can be more reactive in certain coupling reactions. It is also conceivable, based on general principles of organic synthesis, that the bromine atoms could be eliminated to form terminal double bonds, although this would likely require harsh conditions.

The table below summarizes some of the potential derivatization reactions at the bromine centers of this compound.

| Reagent | Functional Group Introduced | Potential Applications of Derivative | Reaction Type |

| Sodium Azide (NaN3) | Azide (-N3) | "Click" chemistry (e.g., CuAAC) for conjugation to alkynes. nih.gov | Nucleophilic Substitution |

| Thiols (R-SH) / Thiolates (R-S-) | Thioether (-S-R) | Thiol-ene/Thiol-Michael "click" reactions, modification of material surface properties. xmu.edu.cn | Nucleophilic Substitution |

| Ammonia / Protected Amines | Amine (-NH2) | Synthesis of polyamides and polyureas. | Nucleophilic Substitution |

| Hydroxide / Alkoxides | Ether (-OR) | Formation of ether-linked structures. | Nucleophilic Substitution |

| Cyanide (e.g., KCN) | Nitrile (-CN) | Precursor for carboxylic acids, amines, and amides. | Nucleophilic Substitution |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Brominated Ethers

NMR spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds. The presence of spin-active nuclei like ¹⁹F and ¹³C allows for a detailed examination of the molecular framework, while ¹H NMR serves to confirm the absence of hydrogen atoms.

Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it exceptionally useful for distinguishing between different fluorine environments. For the structure BrCF₂-O-CF₂CF₂-O-CF₂Br, two distinct fluorine environments are expected, which would result in two primary signals in the ¹⁹F NMR spectrum.

-O-CF₂-Br (Group A): The fluorine atoms adjacent to both an oxygen and a bromine atom.

-O-CF₂-CF₂-O- (Group B): The fluorine atoms of the central tetrafluoroethane (B1211177) bridge.

The signal for Group A (Br-CF₂ -O-) is anticipated to appear in a specific region of the spectrum, influenced by the adjacent electronegative oxygen and the less electronegative, but heavy, bromine atom. The signal for Group B (-O-CF₂ -CF₂ -O-) would be expected in a range typical for perfluoroalkyl ether moieties.

Due to spin-spin coupling, these signals would not appear as singlets. The fluorine atoms in Group A would be split into a triplet by the two adjacent fluorine atoms of Group B. Conversely, the signal for the fluorine atoms in Group B would be split into a triplet by the two adjacent fluorine atoms of Group A. This mutual ³J(F-F) coupling would produce a simple, symmetrical spectrum consisting of two triplets.

Table 1: Predicted ¹⁹F NMR Spectral Data (Based on data for analogous structures, referenced to CFCl₃ at δ = 0 ppm)

| Structural Fragment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Br-CF₂-O- | -65 to -80 | Triplet (t) |

| -O-CF₂-CF₂-O- | -85 to -95 | Triplet (t) |

Proton NMR spectroscopy is used to identify hydrogen nuclei within a molecule. The compound 1,6-Dibromo-2,5-dioxaperfluorohexane is a perhalogenated ether, meaning all hydrogen positions have been substituted with fluorine or bromine atoms.

Therefore, a ¹H NMR spectrum of a pure sample would exhibit no signals. This analysis is crucial to confirm the complete halogenation of the molecule and the absence of any residual starting materials or hydrogen-containing impurities.

Table 2: Predicted ¹H NMR Spectral Data

| Structural Fragment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| No H atoms present | None | None |

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Similar to the ¹⁹F NMR, two distinct signals are expected for the two different carbon environments in BrCF₂-O-CF₂CF₂-O-CF₂Br.

Cₐ: The two equivalent carbons bonded to bromine, oxygen, and two fluorine atoms (Br-C F₂-O-).

Cᵦ: The two equivalent carbons of the central ethane (B1197151) bridge, each bonded to another carbon, an oxygen, and two fluorine atoms (-O-C F₂-C F₂-O-).

The chemical shifts are influenced by the attached atoms. Both carbons are expected to be significantly downfield due to the presence of highly electronegative oxygen and fluorine atoms. Furthermore, the signals will be split into triplets due to one-bond coupling (¹J(C-F)) with the directly attached fluorine atoms.

Table 3: Predicted ¹³C NMR Spectral Data (Based on established chemical shift ranges for fluorinated carbons)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹J(C-F)) |

| Br-CF₂-O- | 115 - 125 | Triplet (t) |

| -O-CF₂-CF₂-O- | 110 - 120 | Triplet (t) |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups and fingerprint the molecule based on its characteristic vibrational modes.

FTIR spectroscopy excels at identifying polar functional groups. For perfluoroalkyl ethers, the most prominent features in the IR spectrum are the very strong absorption bands associated with C-F and C-O-C stretching vibrations. dtic.milresearchgate.net These bands typically dominate the fingerprint region of the spectrum (approx. 1300-1000 cm⁻¹). The spectrum for this compound is expected to show intense absorptions in this region, confirming the presence of the perfluoroether structure. Vibrations associated with C-Br bonds are typically weaker and occur at lower frequencies, often below the standard range of many mid-IR spectrometers.

Table 4: Predicted FTIR Absorption Bands (Based on characteristic frequencies for perfluoroethers)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-F Stretching | 1100 - 1300 | Strong |

| C-O-C Asymmetric Stretch | 1050 - 1150 | Strong |

Raman spectroscopy is complementary to FTIR and is particularly effective for detecting vibrations of non-polar or weakly polar bonds. While C-F bonds can be Raman active, the C-Br and C-C bonds are expected to produce more distinct Raman signals. The C-Br stretching vibration, in particular, gives a characteristic and relatively intense peak at lower wavenumbers. researchgate.netresearchgate.netaps.org This makes Raman spectroscopy a valuable tool for confirming the presence of the terminal bromine atoms in the molecule.

Table 5: Predicted Raman Shifts (Based on characteristic shifts for brominated alkanes and fluoroethers)

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-F Stretching | 1100 - 1300 | Weak to Medium |

| C-O-C Stretch | 1000 - 1100 | Weak |

| C-C Stretch | 900 - 1000 | Medium |

| C-Br Stretch | 500 - 650 | Strong |

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the deduction of structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound, providing highly accurate mass measurements that allow for the determination of its elemental composition. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers can be employed. nih.gov

Detailed Research Findings: For a compound like this compound (C₆Br₂F₁₀O₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), which helps to confirm the elemental formula. spectroscopyonline.com The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of polyfluorinated polyethers often involves the cleavage of C-O and C-C bonds. nih.gov In the case of this compound, characteristic fragmentation pathways would likely involve the loss of bromine radicals (•Br), as well as cleavage of the ether linkages and the perfluorinated carbon chain. The high-resolution capability allows for the elemental composition of these fragments to be determined, providing strong evidence for the proposed structure. For instance, the fragmentation of similar perfluoroalkyl substances has been shown to involve fluorine shifts and the generation of a series of new anions before secondary fragmentation. well-labs.com

| Parameter | Expected Observation for this compound |

|---|---|

| Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Mass Accuracy | < 5 ppm |

| Expected Molecular Ion | [C₆Br₂F₁₀O₂]⁻ or adduct ions |

| Key Fragmentation Pathways | Loss of •Br, cleavage of C-O-C bonds, loss of CF₂ units |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Detailed Research Findings: In a typical GC-MS analysis, the compound would be separated from a mixture on a capillary column, often with a non-polar stationary phase like DB-5ms. The temperature of the GC oven would be programmed to ramp up, allowing for the elution of compounds based on their boiling points. For halogenated ethers, specific temperature programs are developed to ensure good peak shape and resolution. epa.gov

Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum will show the molecular ion peak (if stable enough to be detected) and a series of fragment ions. The fragmentation pattern in EI-MS is often more extensive than in softer ionization methods used in HRMS and provides a "fingerprint" for the compound. For fluorinated compounds, molecular ions are often not observed with EI, making fragment analysis crucial for identification. jeol.com The fragmentation of ethers tends to occur alpha to the oxygen atom. libretexts.org For this compound, this would lead to characteristic fragments resulting from the cleavage of the C-C bond next to the oxygen.

| Parameter | Typical GC-MS Conditions for Halogenated Ethers |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar) nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) oup.com |

| Injection Mode | Split/splitless |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial hold at a low temperature (e.g., 50-70 °C), followed by a ramp (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) |

| MS Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range Scanned | e.g., m/z 50-600 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of a synthesized compound and for analyzing its concentration in complex mixtures.

Gas chromatography with a suitable detector, such as a flame ionization detector (FID) or an electron capture detector (ECD), can be used to assess the purity of this compound. The area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram gives a measure of its purity.

Detailed Research Findings: The analysis of fluorinated compounds by GC often utilizes capillary columns to achieve high separation efficiency. ijirset.com For a halogenated compound like this compound, an ECD would be a highly sensitive detector choice, as it is particularly responsive to electrophilic substances containing halogens. epa.gov The retention time of the compound is a characteristic property under a specific set of GC conditions and can be used for its identification when compared to a known standard. The use of packed columns with materials like Halocarbon oil has also been explored for the separation of fluorinated materials. acs.org

| Parameter | Typical GC Conditions for Purity Analysis |

|---|---|

| Stationary Phase | Polydimethylsiloxane-based (e.g., OV-101) or similar non-polar phases researchgate.net |

| Column Type | Capillary Column (e.g., 30m length) |

| Detector | Electron Capture Detector (ECD) for high sensitivity to halogenated compounds or Flame Ionization Detector (FID) for general purity assessment |

| Purity Calculation | Area percent of the main peak relative to the total integrated peak area |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For a compound like this compound, reversed-phase HPLC would likely be the method of choice.

Detailed Research Findings: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analytes and the stationary phase. For per- and polyfluoroalkyl substances (PFAS), HPLC is a standard analytical technique, often coupled with mass spectrometry. nih.govchromatographytoday.comresearchgate.netnih.govepa.gov The purity of this compound can be determined by injecting a sample into an HPLC system and analyzing the resulting chromatogram. A single, sharp peak would indicate high purity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to ensure good separation of any potential impurities.

| Parameter | Typical HPLC Conditions for PFAS Analysis |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water (often with a buffer like ammonium (B1175870) acetate) doi.org |

| Mobile Phase B | Acetonitrile or Methanol doi.org |

| Elution Mode | Gradient elution (e.g., starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time) |

| Detector | UV detector (if the compound has a chromophore) or, more commonly, coupled to a mass spectrometer (LC-MS) for sensitive and specific detection |

Computational Chemistry and Theoretical Modeling of 1,6 Dibromo 2,5 Dioxaperfluorohexane

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of fluorinated compounds. For 1,6-dibromo-2,5-dioxaperfluorohexane, DFT could be employed to calculate key electronic properties that govern its reactivity. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap.

The high electronegativity of the fluorine atoms is expected to lead to a significant polarization of the C-F bonds, resulting in low electron density on the carbon atoms and high electron density on the fluorine atoms. The presence of bromine atoms and ether linkages introduces further complexity to the electronic landscape. DFT calculations on similar brominated compounds have shown that the electronic properties are highly dependent on the bromination pattern. nih.gov

A key aspect of the electronic structure is the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge on the molecule's surface. For this compound, the ether oxygens would likely be regions of negative potential, while the areas around the carbon and bromine atoms might exhibit more complex features, including the potential for a "sigma-hole" on the bromine atoms, which can lead to halogen bonding. nih.govresearchgate.net

Interactive Table: Predicted Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates high ionization potential and resistance to oxidation. |

| LUMO Energy | Relatively high | Suggests resistance to reduction. |

| HOMO-LUMO Gap | Large | Implies high kinetic stability and low reactivity. |

| Dipole Moment | Non-zero | Indicates a polar molecule with potential for dipole-dipole interactions. |

| Partial Charges | Negative on F and O; Positive on C; Variable on Br | Influences intermolecular interactions and sites of potential reaction. |

Note: The values in this table are hypothetical and represent expected trends based on the computational study of similar molecules. Specific values would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. The molecule's backbone, consisting of C-C and C-O bonds, allows for a range of conformations. The bulky and highly electronegative fluorine atoms, along with the larger bromine atoms, will create significant steric and electrostatic interactions that influence the preferred three-dimensional structure.

Conformational analysis of similar fluorinated ethers and alkanes has shown that the gauche effect can play a significant role in determining the most stable conformers. rsc.orgnih.gov For this compound, MD simulations could map the potential energy surface as a function of key dihedral angles to identify low-energy conformers and the barriers between them.

MD simulations are also invaluable for studying how this molecule would interact with other molecules or surfaces. In a condensed phase or in solution, intermolecular forces such as van der Waals interactions, dipole-dipole forces, and potentially halogen bonding would dictate its behavior. mdpi.com MD simulations can model these interactions to predict properties like density, viscosity, and diffusion coefficients in various media. The presence of ether oxygens in perfluorosulfonic acid polymer membranes has been shown through MD simulations to increase flexibility. rsc.org

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in predicting the likely reaction pathways and identifying the transition states for the degradation or transformation of halogenated compounds. For this compound, potential reactions could include thermal decomposition, nucleophilic substitution, or reductive dehalogenation.

DFT calculations can be used to determine the bond dissociation energies (BDEs) for the various bonds within the molecule. It is generally observed in perfluoroalkyl substances that C-C bonds are weaker than C-F bonds. nih.gov The C-Br bond is also a likely site of initial cleavage. Computational studies on the thermal degradation of similar compounds suggest that homolytic cleavage of C-C bonds is a favored initial pathway. nih.gov

By mapping the potential energy surface for a proposed reaction, computational methods can identify the minimum energy path from reactants to products, including the high-energy transition state. The energy of this transition state determines the activation energy of the reaction, which is crucial for understanding its kinetics. For instance, studies on the oxidation of bromotrifluoroethylene (B1204643) have used DFT to predict activation energies for the initial attack by oxygen. researchgate.net

Interactive Table: Predicted Bond Dissociation Energies (BDEs) for this compound (Hypothetical)

| Bond | Predicted BDE (kcal/mol) | Implication for Reactivity |

| C-Br | Lower | Likely initial site of cleavage in radical reactions. |

| C-O | Moderate | Cleavage could lead to fragmentation of the ether backbone. |

| C-C | Moderate to High | Cleavage would break the carbon chain. |

| C-F | Highest | C-F bonds are generally the most stable and difficult to break. |

Note: These are generalized predictions. Actual BDEs would need to be calculated using high-level quantum chemical methods.

Structure-Property Relationships Derived from Theoretical Calculations

A primary goal of computational chemistry is to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). By systematically calculating the properties of a series of related molecules, it is possible to build models that correlate molecular descriptors with macroscopic properties or biological activities.

For this compound and related compounds, theoretical calculations could be used to derive relationships between structural features (e.g., chain length, degree of fluorination, position of bromine atoms) and properties such as boiling point, vapor pressure, and environmental persistence. For example, studies on polybrominated diphenyl ethers have used DFT-calculated electronic properties to develop QSARs for their toxicity. nih.gov

Computational protocols have also been developed to predict spectroscopic properties, such as 19F NMR chemical shifts, which can aid in the experimental identification and characterization of these compounds. nih.govresearchgate.net By correlating calculated shielding tensors with experimental spectra, it is possible to confirm molecular structures and gain a deeper understanding of the electronic environment of the fluorine nuclei.

Advanced Applications in Materials Science and Chemical Synthesis

Supramolecular Chemistry and Interfacial Phenomena

The bifunctional nature of 1,6-Dibromo-2,5-dioxaperfluorohexane, with reactive bromine atoms at both ends of a flexible, fluorinated chain, makes it an ideal candidate for the construction of complex supramolecular architectures. These terminal bromine atoms can serve as anchor points for the attachment of various functional groups, leading to the formation of bolaamphiphiles—molecules with hydrophilic head groups at both ends of a hydrophobic spacer.

Self-Assembly of Derived Bolaamphiphiles

When chemically modified to introduce hydrophilic functionalities at the terminal positions, derivatives of this compound can self-assemble in solution to form a variety of ordered structures. The final morphology of these assemblies is a delicate balance between the solvophobic interactions of the perfluorinated backbone and the solvophilic nature of the head groups.

Table 1: Supramolecular Assemblies Derived from Functionalized Perfluoroethers

| Derivative Functional Group | Solvent System | Resulting Supramolecular Structure | Key Driving Forces |

| Carboxylic Acid | Water | Vesicles and Lamellae | Hydrophobic effect, hydrogen bonding |

| Quaternary Ammonium (B1175870) Salt | Water/Ethanol | Micelles and Nanorods | Hydrophobic effect, electrostatic interactions |

| Poly(ethylene glycol) | Water | Polymeric Micelles | Hydrophobic effect, polymer chain entanglement |

This table is a representative illustration based on the general behavior of fluorinated bolaamphiphiles and is intended to show the potential of this compound derivatives.

Research into analogous fluorinated bolaamphiphiles has demonstrated their capacity to form well-defined layered structures. rsc.org The high electron density and rigidity of the fluorinated segments often lead to aggregates with lower curvature compared to their hydrocarbon counterparts, favoring the formation of vesicles and lamellar phases. nih.govbattelle.org

Interfacial Behavior and Langmuir Films

The behavior of molecules at interfaces, such as the air-water interface, provides critical insights into their amphiphilic nature and packing characteristics. Perfluorinated compounds, including ethers, are known to dramatically reduce the surface tension of water.

Derivatives of this compound, when spread on a water surface in a Langmuir trough, are expected to form stable monomolecular films. The perfluorinated backbone, being highly hydrophobic, or more accurately, lipophobic, will orient away from the aqueous subphase. The nature of the terminal functional groups will dictate the interaction with the water surface.

Studies on similar perfluorinated alcohols have revealed the spontaneous formation of solid-like aggregates even at very low surface densities, a behavior attributed to the strong intermolecular interactions between the fluorinated chains. nih.gov This suggests that Langmuir films of this compound derivatives would exhibit a high degree of order.

Table 2: Predicted Interfacial Properties of a Monolayer of a Dihydroxy-derivative of this compound at the Air-Water Interface

| Parameter | Predicted Value/Behavior | Scientific Rationale |

| Lift-off Area | Larger than hydrocarbon analogues | Larger kinetic diameter of the fluorinated chain |

| Collapse Pressure | High | Strong intermolecular cohesion of fluorinated chains |

| Surface Potential | Negative | Contribution from the C-F bond dipoles |

| Film Morphology | Highly ordered, potentially crystalline domains | Strong intermolecular forces and chain rigidity |

This table is a predictive representation based on established principles of the interfacial behavior of fluorinated amphiphiles.

The unique interfacial properties of fluorinated compounds are crucial for a range of applications, from creating water-repellent surfaces to the development of sophisticated drug delivery systems. nih.gov The ability of this compound to serve as a building block for such materials underscores its importance in advanced materials science.

Environmental Chemical Fate and Transformation Research

Research on Biotic Transformation Pathways of Related Perfluorinated Ethers

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by microorganisms. The biodegradability of PFAS is highly dependent on their chemical structure.

Research on perfluorinated ethers suggests that fully perfluorinated structures are generally resistant to microbial degradation. nih.gov However, the presence of non-fluorinated parts of the molecule, such as a hydrocarbon moiety, can serve as a point of attack for microbial enzymes. nih.govresearchgate.net For instance, polyfluorinated ethers with at least one -CH₂- group adjacent to the ether bond can undergo biotransformation through oxidative and hydrolytic O-dealkylation. nih.gov Given that 1,6-Dibromo-2,5-dioxaperfluorohexane is a perfluorinated compound, its susceptibility to direct microbial attack is expected to be low.

However, studies on other halogenated compounds provide some insights. The microbial degradation of polybrominated diphenyl ethers (PBDEs) has been observed under both aerobic and anaerobic conditions. ucanr.edunih.govresearchgate.net The primary pathway is often reductive debromination, where bromine atoms are removed and replaced with hydrogen atoms. This process can be carried out by various bacteria, including Dehalococcoides species. nih.gov

Furthermore, some bacteria are capable of degrading brominated organic compounds, including those with ether linkages, often in co-metabolism with other carbon sources. mdpi.com For example, a consortium of four bacterial strains was shown to degrade dibromoneopentyl glycol and tribromoneopentyl alcohol. mdpi.com While these compounds are structurally different from this compound, they demonstrate the potential for microbial cleavage of C-Br bonds.

Table 2: Observed Biotic Transformation Pathways for Structurally Related Compound Classes

| Compound Class | Microorganism Type | Observed Transformation Pathway | Key Findings |

| Polybrominated Diphenyl Ethers (PBDEs) | Aerobic and Anaerobic Bacteria | Reductive debromination | Lower brominated and potentially more toxic congeners can be formed. ucanr.eduresearchgate.net |

| Dehalococcoides containing enrichment culture | Complete debromination of some congeners | Demonstrates potential for bioremediation. nih.gov | |

| Polyfluorinated Ethers | Activated Sludge Microorganisms | Oxidative and hydrolytic O-dealkylation | Requires a non-fluorinated moiety adjacent to the ether bond. nih.gov |

| Brominated Alcohols | Bacterial Consortium | Monooxygenase-mediated degradation | Dependent on the presence of a co-substrate. mdpi.com |

Identification and Analysis of Environmental Transformation Products

The identification of transformation products is crucial for understanding the full environmental impact of a chemical. In the absence of direct studies on this compound, potential transformation products can be hypothesized based on the degradation pathways of related compounds.

From Abiotic Degradation: Photodegradation of BFRs is known to produce a variety of byproducts. The primary products of PBDE photolysis are lower-brominated diphenyl ethers. nih.gov In some cases, hydroxylated and methoxylated derivatives have also been identified. researchgate.net For BFRs containing ether linkages, photodegradation can lead to the formation of brominated phenols. researchgate.net The bromine-photosensitized degradation of PFOA resulted in the formation of smaller organofluorine compounds and inorganic fluoride (B91410) (HF). nih.govnih.gov Therefore, potential abiotic transformation products of this compound could include:

Monobromo- or non-brominated dioxaperfluorohexane.

Fluorinated carboxylic acids of shorter chain length.

Inorganic bromide and fluoride.

From Biotic Transformation: The microbial degradation of PBDEs also leads to the formation of less brominated congeners. researchgate.netnih.gov Aerobic degradation can also produce hydroxylated brominated diphenyl ethers, brominated phenols, and brominated catechols. researchgate.net The degradation of perfluoroether carboxylic acids (PFECAs) by hydrated electrons, a process that can be mimicked by some microbial reductive processes, can lead to the cleavage of the ether C-O bonds and the formation of shorter-chain perfluoroalkyl carboxylic acids (PFCAs). acs.org Based on these findings, potential biotic transformation products of this compound may include:

Debrominated analogs of the parent compound.

Shorter-chain perfluorinated ether carboxylic acids.

Perfluoroalkyl carboxylic acids (PFCAs) resulting from ether cleavage.

Table 3: Hypothesized Environmental Transformation Products of this compound

| Transformation Pathway | Potential Product Category | Specific Examples (Hypothetical) | Inferred From |

| Abiotic (Photodegradation) | Debrominated Analogs | 1-Bromo-2,5-dioxaperfluorohexane | PBDEs nih.gov |

| Shorter-chain Fluorinated Acids | Perfluorobutanoic acid | PFOA nih.govnih.gov | |

| Inorganic Halides | Bromide (Br⁻), Fluoride (F⁻) | PFOA nih.govnih.gov | |

| Biotic (Microbial Degradation) | Debrominated Analogs | 1-Bromo-2,5-dioxaperfluorohexane | PBDEs researchgate.netnih.gov |

| Perfluorinated Ether Carboxylic Acids | 3-Oxa-perfluoropentanoic acid | PFECAs acs.org | |

| Perfluoroalkyl Carboxylic Acids | Trifluoroacetic acid | PFECAs acs.org |

Future Directions and Emerging Research Frontiers

Innovations in Green Synthetic Chemistry for Perfluorinated Compounds

The synthesis of perfluorinated compounds has traditionally relied on methods that can be harsh and environmentally taxing. tandfonline.compsu.edu A significant frontier in fluorine chemistry is the development of greener synthetic routes that are more efficient, use less hazardous reagents, and minimize waste.

One of the foundational methods for producing perfluorinated compounds is the Simons electrochemical fluorination process. tandfonline.com While cost-effective, this method can sometimes result in low yields. acs.org Modern advancements are focusing on improving the selectivity and efficiency of such processes. For instance, the use of flow chemistry is an emerging technique that can address challenges associated with gas-liquid batch reactions, which are common in fluorination processes, by improving interfacial contact and scalability. rsc.org

Another avenue of innovation is the direct use of calcium fluoride (B91410) (CaF2), a naturally occurring mineral, to generate fluorochemicals, bypassing the need for hazardous hydrogen fluoride (HF) gas. This method, inspired by biomineralization, involves grinding CaF2 with a potassium phosphate (B84403) salt to create a reactive powdered product, "Fluoromix™," which can be used to synthesize a variety of fluorochemicals with high yields.

For the synthesis of fluorinated ethers specifically, traditional methods have included the fluorination of hydrocarbon analogues, which often result in low yields. sibran.ru Patents have been granted for processes that involve the vapor-phase fluorination of less fluorinated ethers using solid transition metal fluoride agents like cobaltic fluoride. google.com Future research will likely focus on optimizing these methods to be more energy-efficient and to increase product selectivity, potentially through the development of novel catalysts and reaction media. The synthesis of high-performance perfluoropolyalkyl ether (PFPE) polymers in environmentally friendly non-fluorinated solvents is also a significant step forward. acs.org

Discovery of Unprecedented Reactivity of Perfluorinated Bromoethers

The reactivity of perfluorinated compounds is largely dictated by the exceptionally strong carbon-fluorine bond. tandfonline.com However, the presence of other halogens, such as bromine in 1,6-Dibromo-2,5-dioxaperfluorohexane, introduces a site of potential reactivity that can be exploited for further chemical transformations. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it a handle for introducing a variety of functional groups.

Research into the reactivity of perfluoroalkyl bromoethers is still an emerging area. General principles from organofluorine chemistry suggest that the bromine atoms in this compound could undergo reactions such as nucleophilic substitution or radical reactions. rsc.org For instance, fluorous ethers can be synthesized through radical reactions involving fluorous vinyl compounds and fluorous iodides, a principle that could be extended to bromoethers. rsc.org

Future research will likely focus on exploring the unique reactivity of the C-Br bond in the context of the perfluorinated ether backbone. This could lead to the discovery of unprecedented reaction pathways and the synthesis of novel, complex fluorinated molecules that are not accessible through traditional methods. Understanding how the electron-withdrawing nature of the perfluoroether chain influences the reactivity of the bromine atoms will be a key area of investigation.

Rational Design of Next-Generation Perfluorinated Materials

The unique properties of perfluorinated compounds make them invaluable in a wide range of applications, from advanced polymers and coatings to biomedical materials. sibran.ruacs.org The rational design of next-generation perfluorinated materials based on structures like this compound is a highly promising research frontier.

The dibromo functionality of this compound makes it an excellent candidate as a building block or cross-linking agent in the synthesis of advanced polymers. The bromine atoms can serve as reactive sites for polymerization reactions, allowing for the creation of novel fluorinated polymers with tailored properties. For example, perfluoropolyalkyl ethers (PFPEs) are considered environmentally friendlier alternatives to long-chain perfluoroalkyl polymers. acs.org Incorporating difunctional monomers like this compound could lead to PFPE-based networks with enhanced thermal and chemical stability.

Furthermore, the development of fluorine-free high-performance elastomers and coatings is a significant area of innovation, driven by regulatory pressures on certain per- and polyfluoroalkyl substances (PFAS). nih.gov While the goal is to move away from persistent chemicals, the study of compounds like this compound can provide valuable insights into the structure-property relationships of fluorinated materials, aiding in the design of safer alternatives. Innovations in this area include the development of silicone-based materials, fluorine-free durable water repellents (DWRs), and bio-based materials that mimic the performance of PFAS. mdpi.com

Advanced In Silico Methodologies for Predictive Chemistry

The experimental investigation of the vast chemical space of perfluorinated compounds is often time-consuming and expensive. Advanced in silico methodologies, or computational chemistry, offer a powerful tool for predicting the properties and reactivity of these molecules, thereby guiding experimental efforts.

For perfluorinated compounds, in silico methods are being developed to predict key physicochemical properties that determine their environmental fate and potential risks. researchgate.net Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structure with specific properties, are particularly useful. researchgate.net These models can be trained on existing experimental data and then used to predict properties for new or unstudied compounds like this compound.

Predictive modeling is also being used to understand the biodegradation of perfluorinated chemicals. nih.govacs.org Simulators like CATABOL can predict metabolic pathways and the formation of persistent metabolites. nih.govacs.org Furthermore, machine learning models are being employed to predict the occurrence of PFAS in the environment, such as in groundwater, based on factors like contamination sources and soil properties. scbt.com

For this compound, computational studies could provide valuable insights into its conformational preferences, electronic structure, and the reactivity of its C-Br bonds. Density functional theory (DFT) and other quantum mechanical methods can be used to calculate properties such as bond dissociation energies, which are crucial for understanding thermal stability and reactivity.

Contribution to Sustainable Fluorine Chemistry

The development of a more sustainable fluorine chemical industry is a critical goal for the 21st century. This involves not only the development of greener synthetic methods but also the design of products that are less persistent and have a lower environmental impact.

Research into compounds like this compound can contribute to this goal in several ways. By understanding the reactivity of the C-Br bond, it may be possible to design perfluorinated materials that can be more easily degraded or recycled at the end of their life cycle. The bromo-functional groups could act as predetermined breaking points in a polymer chain.

The move towards using safer and more abundant fluorine sources, such as CaF2, is a cornerstone of sustainable fluorine chemistry. google.com The development of catalytic methods that are highly efficient and selective also plays a crucial role in reducing waste and energy consumption. psu.edu Furthermore, the use of natural surfactants as replacements for synthetic fluorosurfactants in the formulation of fluorinated materials is another promising green strategy. tandfonline.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.